molecular formula C8H2Cl2F3NO2 B13514077 1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene

1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene

Cat. No.: B13514077
M. Wt: 272.00 g/mol
InChI Key: DPLVYMLTELJBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often involves the use of specialized catalysts and controlled reaction environments to ensure high yield and purity. The process may include multiple steps, such as halogenation and isocyanation, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can produce ureas or carbamates.

Scientific Research Applications

1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene is unique due to the presence of both isocyanate and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NO2/c9-5-1-4(16-8(11,12)13)2-6(10)7(5)14-3-15/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVYMLTELJBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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